molecular formula C5H6ClN B1140744 4-Chloro-3-methy-2-butenenitrile CAS No. 4450-34-4

4-Chloro-3-methy-2-butenenitrile

Cat. No.: B1140744
CAS No.: 4450-34-4
M. Wt: 115.56 g/mol
InChI Key: BSJPXSSFMNEOQV-UHFFFAOYSA-N
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Description

4-Chloro-3-methy-2-butenenitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H6ClN and its molecular weight is 115.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4450-34-4

Molecular Formula

C5H6ClN

Molecular Weight

115.56 g/mol

IUPAC Name

4-chloro-3-methylbut-2-enenitrile

InChI

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3

InChI Key

BSJPXSSFMNEOQV-UHFFFAOYSA-N

SMILES

CC(=CC#N)CCl

Canonical SMILES

CC(=CC#N)CCl

Synonyms

4-Chlor-3-methyl-crotononitril; 

Origin of Product

United States

Contextual Significance in Contemporary Organic Chemistry

4-Chloro-3-methyl-2-butenenitrile is a specialized chemical intermediate. Its significance in contemporary organic chemistry is primarily inferred from the utility of its structural motifs in the synthesis of more complex molecules. While detailed research on this specific compound is not extensively published, the combination of a nitrile group, an alkene, and a chloroalkane functionality makes it a potentially versatile building block.

The structural framework of C5 synthons is crucial in the synthesis of natural products, particularly in the assembly of terpenoids and carotenoids. A closely related compound, 4-chloro-3-methyl-2-butenylphenyl sulfide (B99878), has been identified as a C5 unit for lengthening carbon chains in the synthesis of natural carotenoid products. epo.org This suggests that 4-Chloro-3-methyl-2-butenenitrile could potentially serve a similar role, with the nitrile group offering an alternative handle for chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, highlighting its potential versatility in synthetic strategies.

Historical Overview of Research Trajectories for 4 Chloro 3 Methyl 2 Butenenitrile

The research history of 4-Chloro-3-methyl-2-butenenitrile is not well-documented in publicly accessible academic literature. The compound is primarily available through commercial chemical suppliers, which suggests its use as a niche intermediate rather than a compound with a long and storied history of academic investigation.

Structural Features and Reactive Centers of 4 Chloro 3 Methyl 2 Butenenitrile Governing Research Focus

Established Reaction Pathways to 4-Chloro-3-methyl-2-butenenitrile

Traditional synthetic approaches to 4-chloro-3-methyl-2-butenenitrile and its related compounds often involve multi-step sequences starting from readily available precursors. These pathways typically focus on the sequential introduction of the key functional groups: the chloro substituent, the methyl group, and the nitrile moiety, onto a four-carbon backbone.

Preparation from Precursor Molecules

A plausible and documented route to a key intermediate for synthesizing analogues of 4-chloro-3-methyl-2-butenenitrile begins with isoprene (B109036). The synthesis of di(4-chloro-3-methyl-2-butenyl) sulfide (B99878), a related C10 compound, utilizes isoprene as the foundational C5 building block. The initial step involves the formation of a chlorohydrin, 1-chloro-2-methyl-3-buten-2-ol, through the reaction of isoprene with N-chlorosuccinimide (NCS) in water. nih.govgoogle.com This reaction provides a direct method to introduce both a chlorine atom and a hydroxyl group to the isoprene skeleton.

Another potential precursor is 3-methyl-2-butenenitrile. This compound can be synthesized through various methods, including the isomerization of 2-methyl-3-butenenitrile (B95465). google.com A patented method describes the direct isomerization of a mixture containing 2-methyl-3-butenenitrile using a calcium-containing inorganic base as a catalyst to yield 2-methyl-2-butenenitrile with high conversion and selectivity. google.com

Synthesis via Halogenation Reactions

Following the formation of the precursor alcohol, 1-chloro-2-methyl-3-buten-2-ol, the subsequent step involves a halogenation reaction. A patented process describes the treatment of this allylic alcohol with phosphorus tribromide (PBr₃) in the presence of a copper(I) bromide (CuBr) catalyst. google.com This reaction results in an allylic rearrangement to produce 4-bromo-1-chloro-2-methyl-2-butene in good yield. google.com This dihalogenated intermediate is a key building block for further functionalization. While this example uses bromination, similar chlorination strategies can be envisaged to obtain the corresponding 1,4-dichloro-2-methyl-2-butene.

Alternatively, the direct allylic chlorination of a pre-formed unsaturated nitrile, such as 3-methyl-2-butenenitrile, could be considered. Reagents like N-chlorosuccinimide (NCS) are commonly used for the allylic chlorination of alkenes and could potentially be applied to introduce the chlorine atom at the desired position.

Nitrile Group Introduction Strategies

The introduction of the nitrile group is a critical step in the synthesis of 4-chloro-3-methyl-2-butenenitrile. One of the most common methods for introducing a nitrile group is through the nucleophilic substitution of a halide with a cyanide salt. In the context of the previously mentioned dihalogenated intermediate, 1,4-dichloro-2-methyl-2-butene, a selective substitution of one of the chlorine atoms with a cyanide source, such as sodium cyanide or potassium cyanide, would yield the target molecule. Due to the presence of two chloro groups with different reactivities (allylic vs. vinylic in a potential isomer), selective substitution is a key challenge. The reaction of the related compound, trans-1,4-dichloro-2-butene, with potassium thiocyanate (B1210189) has been shown to produce trans-1,4-dithiocyanato-2-butene, demonstrating the feasibility of nucleophilic substitution on this type of substrate. nih.gov

Advanced and Catalytic Synthesis Routes

Modern synthetic chemistry often turns to catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Approaches

Nickel catalysis has emerged as a versatile and cost-effective method for a variety of cross-coupling reactions, including the formation of nitriles. Nickel-catalyzed cyanation reactions of aryl and vinyl halides or pseudohalides are well-established. These reactions typically employ a nickel catalyst, a ligand, and a cyanide source.

A particularly relevant approach is the nickel-catalyzed cyanation of allylic chlorides. While a specific example for the synthesis of 4-chloro-3-methyl-2-butenenitrile via this method is not extensively documented in the literature, the general principles are applicable. A nickel(II) precatalyst, often in combination with a suitable ligand, can catalyze the reaction between an allylic chloride and a cyanide source, such as zinc cyanide (Zn(CN)₂). nih.gov Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and better compatibility with sensitive functional groups.

A nickel-catalyzed cyanation of benzylic and allylic pivalate (B1233124) esters using an air-stable Ni(II) precatalyst and substoichiometric amounts of Zn(CN)₂ has been reported, highlighting the potential for such transformations. nih.gov Another study describes a nickel-catalyzed cyanation of aryl chlorides and triflates using butyronitrile (B89842) as the cyanating agent, which proceeds through a dual catalytic cycle. nih.gov These advanced methods offer a promising avenue for the synthesis of 4-chloro-3-methyl-2-butenenitrile and its analogues under milder conditions and with potentially higher selectivity.

Palladium-Mediated Synthetic Methods

Palladium catalysis stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, and its application in nitrile synthesis is well-documented. researchgate.net The synthesis of unsaturated nitriles, such as 4-chloro-3-methyl-2-butenenitrile, can be approached through various palladium-catalyzed reactions, primarily involving the cyanation of suitable precursors.

One of the most powerful methods is the palladium-catalyzed cyanation of aryl and vinyl halides or triflates. researchgate.netnih.gov While direct application to allylic chlorides like the precursor to 4-chloro-3-methyl-2-butenenitrile requires careful consideration of reaction conditions to control regioselectivity and prevent side reactions, the fundamental principles are applicable. The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the nitrile product and regenerate the catalyst. researchgate.netnih.gov

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and palladacycles, which are often combined with phosphine (B1218219) ligands to stabilize the catalytic species and modulate its reactivity. nih.gov The choice of cyanide source is critical, with options ranging from toxic metal cyanides like KCN and Zn(CN)₂ to safer alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govresearchgate.netorganic-chemistry.org The use of less soluble or complexed cyanide sources can help mitigate catalyst poisoning, a common issue where the cyanide anion strongly coordinates to and deactivates the palladium center. nih.gov

Another relevant palladium-catalyzed approach is the dehydration of α,β,γ,δ-unsaturated amides. nih.govrsc.org This method involves a "water shuffling" process between an amide and acetonitrile, facilitated by a palladium(II) catalyst. nih.govrsc.org While this would represent a different synthetic pathway, it highlights the versatility of palladium catalysts in accessing unsaturated nitriles under specific conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cyanation Conditions

Stereoselective Synthesis of 4-Chloro-3-methyl-2-butenenitrile Isomers and Derivatives

The geometry of the carbon-carbon double bond in 4-chloro-3-methyl-2-butenenitrile is a critical aspect of its structure, leading to the existence of (E) and (Z) isomers. The controlled, stereoselective synthesis of one isomer over the other is a significant challenge in synthetic organic chemistry.

One of the most powerful strategies for establishing specific alkene geometries is the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov The Still-Gennari modification, in particular, utilizes phosphonate (B1237965) reagents with electron-withdrawing groups (e.g., trifluoroethyl esters) to strongly favor the formation of (Z)-alkenes. nih.gov By reacting a suitable aldehyde with a phosphonate carbanion designed to introduce the chloromethyl and nitrile functionalities, a high degree of Z-selectivity could be achieved. Recent advancements have introduced new reagents that provide excellent Z-selectivity even at increased temperatures. nih.gov Conversely, other variations of the HWE reaction, such as the Masamune-Roush conditions, typically favor the (E)-isomer.

Another approach involves the hydrocyanation of allenes. While challenging due to potential issues with regioselectivity, transition-metal-catalyzed methods have been developed that can produce β,γ-unsaturated nitriles with high selectivity. beilstein-journals.org For instance, a copper-catalyzed hydroalumination of a suitably substituted allene (B1206475) followed by cyanation can proceed with excellent regio- and E-selectivity, driven by the formation of a six-membered ring transition state that minimizes allylic strain. beilstein-journals.org

Furthermore, stereospecific cross-coupling reactions can be employed. For example, the reductive cross-coupling of terminal alkynes with α-chloro boronic esters using copper or palladium catalysis can lead to the formation of allylic products with excellent E/Z ratios, often greater than 200:1. dicp.ac.cn Adapting such a method would involve the synthesis of an appropriate alkyne and a chloroboronic ester precursor. A patent related to a similar structure, di(4-chloro-3-methyl-2-butenyl) sulfide, reported a trans-to-cis ratio of 4:1 or more, underscoring the feasibility and importance of controlling stereochemistry in this class of compounds. google.comepo.org

Table 2: Comparison of Stereoselective Olefination Methods

Green Chemistry Principles in 4-Chloro-3-methyl-2-butenenitrile Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. pageplace.deresearchgate.net Applying these principles to the synthesis of 4-chloro-3-methyl-2-butenenitrile can lead to more sustainable and environmentally benign manufacturing routes.

A key principle is waste prevention . nih.gov This can be addressed by using catalytic methods, such as the palladium-mediated reactions discussed previously, which have high turnover numbers and reduce the need for stoichiometric reagents. organic-chemistry.org Metrics like the E-factor (kg waste / kg product) can be used to quantify the environmental impact of a process. nih.gov

The principle of designing safer chemicals and products is central. A significant green advancement in nitrile synthesis is the move away from highly toxic cyanide sources like HCN, NaCN, or KCN. researchgate.net The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a stable, non-toxic, and inexpensive cyanide source, in palladium-catalyzed cyanations represents a major step forward. nih.govorganic-chemistry.org

Catalysis is a core tenet of green chemistry. As detailed in section 2.2.1.2, palladium-catalyzed syntheses are inherently greener than many classical stoichiometric methods. researchgate.net The development of heterogeneous catalysts, such as supported palladium nanoparticles, further enhances sustainability by allowing for easy separation and recycling of the catalyst. frontiersin.org

The use of safer solvents and auxiliaries is another important consideration. nih.gov Research into performing reactions in greener solvents like water, or even under solvent-free conditions, is an active area. nih.govnih.gov For instance, some palladium-catalyzed cyanations can be performed effectively in mixtures of organic solvents and water. nih.gov

Finally, increasing energy efficiency can be achieved through the use of catalysis, which often allows for reactions to occur under milder conditions, and through the application of flow chemistry, which provides superior heat transfer and control, reducing energy waste. rsc.orgrsc.org Photoinduced reactions that proceed under mild conditions without the need for transition metals also represent a promising green alternative. acs.org

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in 4-chloro-3-methyl-2-butenenitrile is positioned on a carbon adjacent to a carbon-carbon double bond, classifying it as an allylic halide. This structural feature significantly influences its reactivity in nucleophilic substitution reactions. Allylic halides are known to be considerably more reactive than their saturated counterparts due to the ability of the adjacent π-system to stabilize the transition state of both SN1 and SN2 reactions. ncert.nic.in

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for nucleophilic substitution on 4-chloro-3-methyl-2-butenenitrile are not readily found in the literature. However, for allylic halides in general, the rate of substitution is enhanced. In an SN2 reaction, the p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon atom undergoing substitution in the transition state, lowering the activation energy. For an SN1 reaction, the resulting allylic carbocation is stabilized by resonance, which delocalizes the positive charge over two carbon atoms, thus facilitating its formation. ncert.nic.in

The presence of the electron-withdrawing nitrile group is expected to influence the reaction rates. For an SN1 mechanism, the nitrile group would destabilize the carbocation intermediate through its inductive effect, likely slowing the reaction. Conversely, in an SN2 mechanism, the electron-withdrawing nature of the nitrile could make the α-carbon more electrophilic, potentially accelerating the attack by a nucleophile.

Influence of Substrate and Reagent Structure

The structure of 4-chloro-3-methyl-2-butenenitrile, being a primary allylic halide, would generally favor an SN2 pathway, especially with strong, unhindered nucleophiles. However, the substitution pattern at the double bond (a methyl group at C-3) can introduce steric hindrance, potentially slowing the SN2 reaction rate compared to unsubstituted allyl chloride.

A notable feature of nucleophilic substitution on allylic systems is the potential for allylic rearrangement, leading to the formation of two constitutional isomers. This occurs if the reaction proceeds via an SN1 mechanism, where the nucleophile can attack either of the two carbons sharing the positive charge in the resonance-stabilized carbocation. Even in some SN2 reactions, a rearranged product can be formed through an SN2' mechanism.

NucleophileExpected Product(s)Probable Mechanism
Azide (B81097) (N₃⁻)4-Azido-3-methyl-2-butenenitrile and 2-Azido-3-methyl-3-butenenitrileSN2 / SN1 / SN2'
Cyanide (CN⁻)3-Methyl-2-butenedinitrile and 2-Cyano-3-methyl-3-butenenitrileSN2 / SN1 / SN2'
Hydroxide (B78521) (OH⁻)4-Hydroxy-3-methyl-2-butenenitrile and 2-Hydroxy-3-methyl-3-butenenitrileSN2 / SN1 / SN2'

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-chloro-3-methyl-2-butenenitrile is part of a conjugated system with the nitrile group, making it an electron-deficient alkene. This electronic nature dictates its reactivity towards addition reactions.

Addition Reactions (e.g., Hydrohalogenation, Hydrocyanation)

Electrophilic addition to electron-deficient alkenes is generally slower than to electron-rich alkenes. However, under appropriate conditions, reagents like hydrogen halides (hydrohalogenation) can add across the double bond. The regioselectivity of such an addition would be influenced by both the methyl group and the chloro- and nitrile-containing substituents.

Conjugate addition (Michael addition) is a characteristic reaction of α,β-unsaturated nitriles. Nucleophiles will preferentially attack the β-carbon of the double bond. Hydrocyanation, the addition of hydrogen cyanide, can also occur across the double bond, typically in a conjugate manner, to yield a dinitrile.

Cycloaddition Chemistry

The double bond in 4-chloro-3-methyl-2-butenenitrile can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. pressbooks.pubmdpi.com The presence of the electron-withdrawing nitrile group activates the double bond for reaction with electron-rich dienes. The stereochemistry and regioselectivity of the cycloaddition would be influenced by the substituents on both the diene and the dienophile. For instance, in a reaction with an unsymmetrical diene like isoprene, two regioisomeric products are possible.

DieneExpected Cycloadduct
1,3-Butadiene4-(chloromethyl)-4-methylcyclohex-1-ene-1-carbonitrile
Isoprene4-(chloromethyl)-1,4-dimethylcyclohex-1-ene-1-carbonitrile and 4-(chloromethyl)-2,4-dimethylcyclohex-1-ene-1-carbonitrile
Cyclopentadiene2-(chloromethyl)-2-methyl-2,3,4,7-tetrahydro-1H-4,7-methanoindene-1-carbonitrile (endo and exo isomers)

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.netlibretexts.org

The hydrolysis of nitriles under acidic or basic conditions yields carboxylic acids. pressbooks.pub The reaction proceeds via an amide intermediate, which can sometimes be isolated under milder conditions. For 4-chloro-3-methyl-2-butenenitrile, hydrolysis would be expected to yield 4-chloro-3-methyl-2-butenoic acid.

Reduction of the nitrile group can lead to primary amines. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. pressbooks.pub In the case of the title compound, this reaction would yield 4-chloro-3-methyl-2-buten-1-amine. Care must be taken as the allylic chloride may also be susceptible to reduction.

Nitriles can also react with organometallic reagents such as Grignard reagents. The addition of a Grignard reagent to the nitrile carbon, followed by hydrolysis, yields a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would be expected to produce 5-chloro-4-methyl-3-penten-2-one after workup.

ReagentProduct
H₃O⁺, heat4-Chloro-3-methyl-2-butenoic acid
1. LiAlH₄, 2. H₂O4-Chloro-3-methyl-2-buten-1-amine
1. CH₃MgBr, 2. H₃O⁺5-Chloro-4-methyl-3-penten-2-one

Hydrolysis and Reduction Pathways

Hydrolysis

The hydrolysis of 4-chloro-3-methyl-2-butenenitrile can proceed via two primary pathways, targeting the allylic chloride and the nitrile functional groups. The allylic chloride is particularly susceptible to hydrolysis due to the formation of a resonance-stabilized allylic carbocation intermediate under SN1 conditions. quora.com This process is generally facile, even under mild acidic or neutral aqueous conditions, leading to the substitution of the chlorine atom with a hydroxyl group to form 4-hydroxy-3-methyl-2-butenenitrile. quora.comacs.org In some cases, vapor-phase hydrolysis over a Lewis-acid-type catalyst can directly convert allylic halides to saturated aldehydes or ketones. google.com

The nitrile group can also undergo hydrolysis, typically under more forcing conditions involving heating with aqueous acid or base. libretexts.orgnumberanalytics.com This reaction proceeds in stages, first forming an amide (4-chloro-3-methyl-2-butenamide) and subsequently the corresponding carboxylic acid (4-chloro-3-methyl-2-butenoic acid). libretexts.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic for water to attack. The reaction ultimately yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually producing a carboxylate salt and ammonia. libretexts.org

Due to the higher reactivity of the allylic chloride, its hydrolysis is expected to occur under conditions milder than those required for nitrile hydrolysis.

Reduction

The reduction of 4-chloro-3-methyl-2-butenenitrile offers several potential outcomes depending on the reducing agent and reaction conditions.

Reduction of the Alkene: The carbon-carbon double bond of α,β-unsaturated nitriles can be selectively reduced to yield the corresponding saturated nitrile. Reagents like sodium borohydride (B1222165) (NaBH₄), particularly in a methanol-pyridine solvent system, have been shown to effectively reduce α,β-unsaturated nitriles to their saturated analogs. tandfonline.comcdnsciencepub.com Another effective reagent for this transformation is sodium cyanoborohydride. acs.org This would convert 4-chloro-3-methyl-2-butenenitrile to 4-chloro-3-methylbutanenitrile.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine. A combination of indium(III) chloride and sodium borohydride in tetrahydrofuran (B95107) (THF) is effective for reducing various aliphatic and aromatic nitriles to their primary amines in high yields. nih.gov This pathway would yield 4-chloro-3-methyl-2-buten-1-amine.

Chemoselective Reduction (Luche Reduction): The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is a standard method for the 1,2-reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. acs.org While less common for nitriles, this approach highlights the possibility of selectively targeting one functional group in a polyfunctional molecule.

Reaction Type Functional Group Conditions Primary Product
HydrolysisAllylic ChlorideMild acid/neutral water4-Hydroxy-3-methyl-2-butenenitrile
HydrolysisNitrileStrong acid or base, heat4-Chloro-3-methyl-2-butenoic acid
ReductionC=C Double BondNaBH₄ in Methanol/Pyridine4-Chloro-3-methylbutanenitrile
ReductionNitrileInCl₃/NaBH₄ in THF4-Chloro-3-methyl-2-buten-1-amine

Derivatization to Other Nitrogen-Containing Functional Groups

A significant derivatization pathway for nitriles is their conversion into tetrazoles, which are important heterocyclic scaffolds in medicinal chemistry. This transformation is typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide source, such as sodium azide or hydrazoic acid. jove.com

The reaction is facilitated by electron-withdrawing groups on the nitrile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. jove.com The reaction can be promoted by various catalysts or conditions, including Lewis acids or microwave heating. tandfonline.com Applying this methodology to 4-chloro-3-methyl-2-butenenitrile would result in the formation of 5-(2-chloro-1-methylethenyl)-1H-tetrazole. Multi-component reactions, such as the Ugi tetrazole reaction, offer another powerful route to highly substituted tetrazoles from nitrile precursors. quora.comcdnsciencepub.com

Metal-Mediated C-CN Bond Activation and Isomerization Processes

The isomerization of unsaturated nitriles is a commercially significant process, and studies on close analogs of 4-chloro-3-methyl-2-butenenitrile, such as 2-methyl-3-butenenitrile (2M3BN), provide critical insights into the underlying mechanisms involving transition metal catalysts, particularly nickel complexes.

Oxidative Addition Mechanisms

The key step in the metal-catalyzed isomerization of unsaturated nitriles is the activation of a C-X bond. For 2-methyl-3-butenenitrile, this involves the competitive cleavage of either a C-H or a C-CN bond by a nickel(0) complex. jove.com The activation of the C-CN bond proceeds via an oxidative addition mechanism, where the low-valent nickel center inserts into the carbon-cyanide bond. This process transforms the Ni(0) complex into a Ni(II) species. Studies on other systems have shown that nickel(0) complexes can readily perform oxidative addition into C-heteroatom bonds, such as the C-N bond in aziridines or the acyl C-O bond in esters. researchgate.netlibretexts.org In the context of butenenitrile isomerization, the oxidative addition across the C-CN bond is a crucial, albeit challenging, step that initiates the rearrangement process. viu.ca

Role of π-Allylnickel Intermediates

Following the initial interaction of the nickel catalyst with the unsaturated nitrile, a π-allylnickel intermediate is often formed. For an allylic substrate like 4-chloro-3-methyl-2-butenenitrile, the reaction with a Ni(0) source would readily lead to the oxidative addition into the C-Cl bond, a more facile process than C-CN activation, to form a π-allylnickel chloride complex.

In the isomerization of 2-methyl-3-butenenitrile, which lacks a labile chloride, the formation of a π-methylallyl metal complex has been observed in solution. viu.ca These π-allyl intermediates are central to the catalytic cycle. The isomerization occurs through the reversible transformation of this π-allyl species, allowing for the migration of the double bond and the cyano group, ultimately leading to thermodynamically more stable linear nitriles like 3-pentenenitrile. viu.ca

Catalyst Design for Selective Isomerization

The efficiency and selectivity of the isomerization process are highly dependent on the catalyst structure, particularly the nature of the ligands coordinated to the nickel center. Research on the isomerization of 2M3BN has shown that diphosphine ligands play a critical role. viu.ca

The properties of the phosphine ligands, such as their bite angle and electronic character, influence the geometry and reactivity of the nickel center. This, in turn, dictates the relative rates of competing pathways, such as C-H versus C-CN activation, and controls the selectivity towards the desired linear nitrile product. For example, nickel catalysts bearing specific triptyphos-type bisphosphine ligands have demonstrated exceptionally high activity and selectivity. viu.ca DFT studies have been employed to understand how ligand properties affect the activation barriers for different mechanistic pathways, guiding the rational design of more effective catalysts. viu.ca

Catalyst System Component Role in Isomerization Example
Nickel(0) ComplexActive catalytic speciesNi(COD)₂ (precursor)
Phosphine LigandsControl selectivity and activityDiphosphines (e.g., dppb, dtbpe)
Lewis Acid Co-catalystEnhance reaction ratesZnCl₂, BPh₃

Radical Chemistry of 4-Chloro-3-methyl-2-butenenitrile

The structure of 4-chloro-3-methyl-2-butenenitrile is amenable to several types of radical reactions, targeting either the allylic position or the unsaturated nitrile system.

Allylic Radical Substitution

The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by radicals. However, the presence of an allylic chlorine atom provides a more direct route to a resonance-stabilized allylic radical via homolytic cleavage of the C-Cl bond, which can be initiated by heat or UV light. jove.comyoutube.com More commonly, radical substitution occurs at the allylic C-H position. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. jove.comjove.com A radical initiator abstracts an allylic hydrogen, forming a resonance-stabilized radical intermediate, which then reacts with a halogen source. jove.comyoutube.com Given the C-Cl bond is already present, reactions are more likely to involve this site or the allylic methyl group hydrogens.

Radical Addition and Cyclization

The α,β-unsaturated nitrile moiety can act as a radical acceptor. libretexts.orgacs.org A carbon- or heteroatom-centered radical can add to the β-carbon of the double bond, generating a new radical intermediate at the α-position, which is stabilized by the adjacent cyano group. This adduct radical can then be trapped or participate in subsequent reactions. libretexts.orgacs.org

Furthermore, the cyano group itself can act as a radical acceptor in cascade or cyclization reactions. rsc.org If a radical is generated elsewhere in the molecule, it can add intramolecularly to the nitrile carbon. libretexts.org This process typically requires a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride) and results in the formation of a cyclic imine, which can then be hydrolyzed to a cyclic ketone. libretexts.orgrsc.org These radical cascades are powerful tools for building complex cyclic and heterocyclic structures. mdpi.com

Initiation and Propagation Mechanisms

Radical reactions are chain reactions characterized by three main stages: initiation, propagation, and termination. The specific mechanisms for 4-chloro-3-methyl-2-butenenitrile can be inferred from the well-established reactivity of similar allylic and unsaturated nitrile systems.

Initiation:

The initiation of a radical reaction involving 4-chloro-3-methyl-2-butenenitrile would typically require an external energy source to generate the initial radical species. This can be achieved through two primary pathways:

Photochemical Initiation: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the weakest bond in the molecule or a radical initiator. In the case of 4-chloro-3-methyl-2-butenenitrile, the C-Cl bond is a likely candidate for homolysis due to its lower bond dissociation energy compared to C-C and C-H bonds. However, it is more common to use a radical initiator that absorbs UV light more efficiently. youtube.com

Thermal Initiation: The use of a thermal radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common strategy. acs.org Upon heating, these initiators decompose to form radicals, which can then initiate the chain reaction. For instance, AIBN decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas.

Propagation:

Once a radical species is generated, the propagation phase begins, which consists of a series of steps that consume a radical and a reactant molecule to produce a product and a new radical, allowing the chain to continue. For 4-chloro-3-methyl-2-butenenitrile, two main propagation pathways can be envisioned, depending on the reaction conditions and the nature of the attacking radical.

Allylic Hydrogen Abstraction: A common pathway for allylic compounds is the abstraction of a hydrogen atom from the carbon adjacent to the double bond. youtube.com In 4-chloro-3-methyl-2-butenenitrile, this would involve the abstraction of a hydrogen atom from the methyl group at the C3 position. This process would be facilitated by the formation of a resonance-stabilized allylic radical. This radical can then react with a halogen source, such as Cl2, to form a di-halogenated product and regenerate a chlorine radical. wikipedia.org

Radical Addition to the Nitrile Group or Alkene: Another possibility is the addition of a radical to the carbon-carbon double bond or the nitrile group. The nitrile group can act as a radical acceptor in cascade reactions, leading to the formation of various heterocyclic and carbocyclic structures. researchgate.netgoogle.com Similarly, radical addition to the alkene is a well-known process. libretexts.org The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.

The interplay between these different propagation pathways would depend on the specific reaction conditions and the reagents used.

Synthetic Utility of Radical Reactions

The unique structural features of 4-chloro-3-methyl-2-butenenitrile make it a potentially valuable building block in organic synthesis, particularly through radical-mediated transformations.

Atom Transfer Radical Addition (ATRA):

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of C-C bonds. In this process, a radical is generated from an alkyl halide in the presence of a transition metal catalyst, which then adds to an unsaturated system. researchgate.net 4-chloro-3-methyl-2-butenenitrile could potentially undergo ATRA reactions, where the allylic chloride acts as the radical precursor and the unsaturated nitrile serves as the radical acceptor. This could lead to the synthesis of more complex, functionalized nitriles.

Illustrative Data for ATRA Reactions of Related Compounds:

Alkene/AlkyneHalide SourceCatalystSolventProductYield (%)
StyreneCCl4CuCl/bpyCH3CN1,1,1,3-tetrachloro-3-phenylpropane85
1-OcteneCBr4Fe(CO)5-1,1,1,3-tetrabromononane90
PhenylacetyleneCCl3BrRuCl2(PPh3)3C6H61,1,3-tribromo-1-chloro-3-phenylpropene75

Radical Cyclization:

The presence of both a radical precursor (the allylic chloride) and a radical acceptor (the unsaturated nitrile) within the same molecule raises the possibility of intramolecular radical cyclization reactions. nih.gov Depending on the reaction conditions, this could lead to the formation of various cyclic nitrogen-containing compounds, which are important motifs in many biologically active molecules. The regioselectivity of the cyclization would be governed by Baldwin's rules.

Illustrative Data for Radical Cyclization of Unsaturated Nitriles:

SubstrateInitiatorReagentSolventProductYield (%)
2-allyl-2-cyano-N-tosylpropionamideAIBNBu3SnHBenzene1-tosyl-3-methyl-4-oxopyrrolidine-3-carbonitrile78
N-allyl-2-bromo-2-methylpropanamideAIBNBu3SnHToluene4,4-dimethyl-1-(prop-2-en-1-yl)pyrrolidin-2-one85
(E)-N-(4-bromobut-2-en-1-yl)-N-methylcyanamideAIBNBu3SnHBenzene1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile65

Precursor for Carotenoid Synthesis:

While not a radical reaction itself, a patent has described the use of a structurally related compound, 4-chloro-3-methyl-2-butenylphenyl sulfide, in the synthesis of carotenoids. google.comepo.org This suggests that 4-chloro-3-methyl-2-butenenitrile could also serve as a valuable C5 building block for the synthesis of these and other natural products. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.

Application of 4 Chloro 3 Methyl 2 Butenenitrile As a Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

The structural framework of 4-Chloro-3-methyl-2-butenenitrile makes it an important precursor for the synthesis of various natural products, particularly those belonging to the terpenoid family, such as carotenoids and retinoids.

Carotenoids are a class of naturally occurring pigments characterized by a long polyene chain. The synthesis of these complex molecules often relies on a convergent approach, where smaller carbon fragments are coupled together. The C5 structural unit derived from 4-chloro-3-methyl-2-butene is a key intermediate in the industrial synthesis of various carotenoids.

Retinoids, a class of compounds related to vitamin A, share a common structural heritage with carotenoids as terpenoids. The total synthesis of retinoids frequently employs the strategy of assembling the final molecule from smaller, functionalized building blocks, often in C5, C10, or C15 units. Given that the 4-chloro-3-methyl-2-butenyl unit is a documented precursor for carotenoids, it is chemically plausible that 4-Chloro-3-methyl-2-butenenitrile could also serve as a valuable C5 synthon in the synthesis of retinoids. Its functional groups allow for sequential bond-forming reactions to build the characteristic cyclohexenyl ring and polyene side chain of retinoids.

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. 4-Chloro-3-methyl-2-butenenitrile is well-suited for this purpose, participating in classic olefination reactions and modern cross-coupling chemistry.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgnih.gov The HWE reaction, in particular, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.orgalfa-chemistry.com

The 4-Chloro-3-methyl-2-butenenitrile molecule is an ideal precursor for an HWE reagent. The allylic chloride can be readily displaced by a phosphite (B83602) ester, such as triethyl phosphite, via the Michaelis-Arbuzov reaction to form the corresponding phosphonate (B1237965). alfa-chemistry.com The resulting phosphonate contains a nitrile group, which is an effective electron-withdrawing group capable of stabilizing the adjacent carbanion formed upon deprotonation. youtube.com This stabilized phosphonate carbanion can then react with an aldehyde or ketone to form a new carbon-carbon double bond, typically with high selectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org This synthetic route provides a reliable method for chain extension and the introduction of a conjugated nitrile moiety.

Table 1: Proposed Horner-Wadsworth-Emmons Reaction Pathway

StepReactantsReagent/ConditionsProduct
1. Phosphonate Synthesis 4-Chloro-3-methyl-2-butenenitrile, Triethyl phosphiteHeat (Michaelis-Arbuzov)Diethyl (4-cyano-2-methyl-2-buten-1-yl)phosphonate
2. Olefination Diethyl (4-cyano-2-methyl-2-buten-1-yl)phosphonate, Aldehyde (R-CHO)Base (e.g., NaH) in THF(E)-alkene product with extended conjugation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds between sp²-hybridized centers. organic-chemistry.orgnih.gov These reactions typically couple an organoboron compound with an organic halide or triflate. organic-chemistry.org

The allylic chloride in 4-Chloro-3-methyl-2-butenenitrile serves as an excellent electrophilic partner in such reactions. Allylic halides are known to be highly reactive substrates for palladium-catalyzed cross-couplings. Research has shown that nitrile functionalities are well-tolerated under Suzuki coupling conditions. For instance, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile (B127508) demonstrates that a C-Cl bond can be selectively coupled in the presence of a nitrile group. nih.gov This suggests that 4-Chloro-3-methyl-2-butenenitrile can be effectively coupled with various organoboron reagents (e.g., aryl or vinyl boronic acids) to introduce a substituted methyl-butenenitrile moiety onto a wide range of molecular scaffolds.

Table 2: Proposed Suzuki-Miyaura Cross-Coupling Reaction

ElectrophileNucleophileCatalyst/BaseProduct
4-Chloro-3-methyl-2-butenenitrileArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)4-Aryl-3-methyl-2-butenenitrile

Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functional group array in 4-Chloro-3-methyl-2-butenenitrile makes it a versatile precursor for synthesizing various heterocyclic rings. For example, it can be used to construct substituted pyrazoles.

In a plausible synthetic route, 4-Chloro-3-methyl-2-butenenitrile can react with hydrazine (B178648). The initial reaction would likely be a nucleophilic substitution where hydrazine displaces the allylic chloride. The resulting intermediate possesses a terminal primary amine and a nitrile group in a suitable arrangement for a subsequent intramolecular cyclization. Tautomerization followed by nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon would lead to the formation of a stable, five-membered pyrazole (B372694) ring. This type of cyclization chemistry, where a bifunctional reagent reacts with a substrate containing both an electrophilic center and a nitrile, is a common strategy for building heterocycles. dundee.ac.uknih.gov

Synthesis of Nitrogen-Containing Heterocycles

The structure of 4-chloro-3-methyl-2-butenenitrile is well-suited for the construction of various nitrogen-containing heterocycles. The presence of an electrophilic carbon bearing the chlorine and another electrophilic center at the β-position of the nitrile group allows for reactions with dinucleophiles to form rings.

Plausible Routes to Pyrazoles and Pyridazines:

One of the most common methods for synthesizing five- and six-membered nitrogen heterocycles involves the reaction of a suitable carbon backbone with hydrazine or its derivatives.

Pyrazoles: The reaction of 4-chloro-3-methyl-2-butenenitrile with hydrazine could potentially proceed via an initial S_N2' reaction (substitution at the γ-position with double bond rearrangement) or a direct S_N2 substitution of the chloride. The resulting hydrazino-nitrile intermediate possesses the necessary functionalities for intramolecular cyclization. Condensation between the hydrazine moiety and the nitrile group could lead to the formation of a substituted aminopyrazole.

Pyridazines: Alternatively, reaction with hydrazine under conditions that favor cyclization across the C4 backbone could yield pyridazine (B1198779) derivatives. For instance, a reaction pathway involving a 1,4-dicarbonyl equivalent or a γ-haloketone with hydrazine is a standard method for pyridazine synthesis. While 4-chloro-3-methyl-2-butenenitrile is not a dicarbonyl compound, its reactivity profile suggests it could be a viable precursor for related structures. General methods for pyridazine synthesis often involve the cyclization of β,γ-unsaturated hydrazones or Diels-Alder reactions, indicating the potential for appropriately substituted butene derivatives to serve as starting materials. liberty.eduorganic-chemistry.orgrsc.org

A hypothetical reaction pathway is outlined below:

ReactantBinucleophilePotential Heterocyclic Product Core
4-Chloro-3-methyl-2-butenenitrileHydrazineAminopyrazole or Dihydropyridazine
4-Chloro-3-methyl-2-butenenitrilePhenylhydrazineN-Phenylaminopyrazole
4-Chloro-3-methyl-2-butenenitrileSubstituted HydrazinesSubstituted Pyridazinones prepchem.com

This table presents plausible, hypothetical transformations based on established principles of heterocyclic synthesis. Specific reaction conditions and yields are not documented for 4-chloro-3-methyl-2-butenenitrile itself.

Routes to Oxygen- and Sulfur-Containing Heterocycles

The electrophilic nature of 4-chloro-3-methyl-2-butenenitrile also makes it a candidate for the synthesis of heterocycles containing oxygen or sulfur.

Potential Synthesis of Thiophenes and Thiazoles:

Thiophenes: The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, requires a ketone or aldehyde, a compound with an activated methylene (B1212753) group (like a nitrile), and elemental sulfur in the presence of a base. It is plausible that 4-chloro-3-methyl-2-butenenitrile could be adapted for such syntheses, potentially by first reacting with a sulfur nucleophile like sodium sulfide (B99878) to form a diallylic sulfide, which could then undergo further cyclization reactions.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. google.comorganic-chemistry.org While 4-chloro-3-methyl-2-butenenitrile is not a ketone, its allylic chloride provides a reactive site for substitution by the sulfur atom of a thioamide. The subsequent intramolecular cyclization involving the nitrile group could potentially lead to the formation of a 2-aminothiazole (B372263) derivative. This approach is a known route for creating thiazole rings. nih.govbepls.com

The utility of related C5 building blocks in synthesis is established. For example, di(4-chloro-3-methyl-2-butenyl)sulfide and its corresponding sulfone are used as key intermediates in the synthesis of natural carotenoid products, demonstrating the industrial relevance of reactions involving the 4-chloro-3-methyl-2-butenyl moiety with sulfur reagents. epo.org

ReactantNucleophile/ReagentPotential Heterocyclic Product Core
4-Chloro-3-methyl-2-butenenitrileThioureaAminothiazole
4-Chloro-3-methyl-2-butenenitrileSodium HydrosulfideThiophene derivative precursor
4-Chloro-3-methyl-2-butenenitrileThioacetamideMethylthiazole derivative

This table outlines hypothetical synthetic pathways. Specific, verified examples for 4-chloro-3-methyl-2-butenenitrile are not available in the cited literature.

Precursor for Functional Materials and Polymers

The dual functionality of 4-chloro-3-methyl-2-butenenitrile suggests its potential use as a monomer for the synthesis of functional polymers.

The presence of a carbon-carbon double bond allows for the possibility of chain-growth polymerization. Nitriles, such as 2-methyl-2-butenenitrile and 2-methyl-3-butenenitrile (B95465), are known to be reactive monomers that can undergo polymerization, sometimes initiated by metals or other reagents. nih.govnih.gov The vinyl group in 4-chloro-3-methyl-2-butenenitrile could potentially be polymerized through radical or anionic mechanisms, leading to a polymer backbone with pendant chloromethyl and nitrile groups.

These pendant groups would be available for post-polymerization modification, allowing for the introduction of various functionalities. For example:

The chloride could be substituted by other groups (e.g., amines, azides, thiols) to tune the polymer's properties or to attach other molecules.

The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines, introducing hydrophilicity or sites for further chemical bonding.

This potential for creating functionalized polymers makes 4-chloro-3-methyl-2-butenenitrile an interesting, though as of now underexplored, candidate monomer in materials science. However, no specific studies detailing the polymerization behavior or material properties derived from this specific monomer have been found in the public domain.

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Chloro 3 Methyl 2 Butenenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 4-chloro-3-methyl-2-butenenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

In the synthesis of 4-chloro-3-methyl-2-butenenitrile, which can be prepared as a mixture of (E) and (Z) isomers, NMR is crucial for distinguishing between these geometric forms. The coupling constants and chemical shifts of the vinylic proton and the protons of the methyl and chloromethyl groups would differ significantly between the two isomers, allowing for their identification and quantification in a reaction mixture.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 4-Chloro-3-methyl-2-butenenitrile

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.0-2.2~15-20
C=CH~5.5-6.0~100-110
CH₂Cl~4.0-4.2~45-50
C-CN-~130-140
C≡N-~115-120

Note: These are predicted values based on analogous structures and may vary depending on the solvent and isomeric form.

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 4-chloro-3-methyl-2-butenenitrile and for gaining insights into its fragmentation patterns, which can aid in structural confirmation. The molecular ion peak ([M]⁺) would confirm the compound's mass-to-charge ratio.

Analysis of the fragmentation pattern provides a molecular fingerprint. Expected fragmentation would involve the loss of a chlorine atom, a methyl group, or the entire chloromethyl group, leading to characteristic daughter ions. These fragmentation pathways help to piece together the compound's structure and can be invaluable in identifying it within complex mixtures or as a product in a reaction.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in 4-chloro-3-methyl-2-butenenitrile. The most characteristic absorption in the IR spectrum would be the sharp, strong band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The carbon-carbon double bond (C=C) stretch would be observed around 1640-1680 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C=C double bond, complementing the information obtained from IR spectroscopy.

Table 2: Characteristic Infrared Absorption Frequencies for 4-Chloro-3-methyl-2-butenenitrile

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C≡NStretch2220 - 2260
C=CStretch1640 - 1680
C-H (sp²)Stretch3000 - 3100
C-H (sp³)Stretch2850 - 3000
C-ClStretch600 - 800

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating 4-chloro-3-methyl-2-butenenitrile from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC) Applications

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is an ideal technique for analyzing the volatile 4-chloro-3-methyl-2-butenenitrile. The compound's retention time in the GC column provides a measure of its identity, while the peak area can be used for quantification. In a synthetic context, GC can be used to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of the product peak. The use of a suitable internal standard can allow for accurate determination of the reaction yield.

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While 4-chloro-3-methyl-2-butenenitrile itself is a liquid at room temperature, X-ray crystallography can be employed to definitively determine the three-dimensional structure of solid derivatives. By reacting the nitrile with other compounds to form a stable, crystalline solid, researchers can obtain precise bond lengths, bond angles, and stereochemical information. This technique provides unambiguous proof of the molecular structure and is the gold standard for structural confirmation. Although no crystal structure of a derivative of 4-chloro-3-methyl-2-butenenitrile is currently available in public databases, this remains a powerful potential method for its detailed structural analysis.

Theoretical and Computational Chemistry Studies on 4 Chloro 3 Methyl 2 Butenenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-3-methyl-2-butenenitrile, these methods can elucidate the electron distribution, molecular orbital energies, and various reactivity descriptors, providing a theoretical framework for its chemical behavior.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. By applying DFT, one can predict the optimized geometry, vibrational frequencies, and electronic properties of 4-Chloro-3-methyl-2-butenenitrile. A typical DFT study would employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the system.

The presence of the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups, along with the electron-donating methyl (-CH3) group, creates a unique electronic environment within the molecule. DFT calculations can quantify the effects of these substituents on the molecule's geometry and electronic properties. For instance, the C=C double bond and the C≡N triple bond lengths are expected to be influenced by the electronic interplay of these functional groups.

Illustrative DFT-calculated geometric parameters for the E and Z isomers of 4-Chloro-3-methyl-2-butenenitrile are presented below. These values are hypothetical but representative of what would be expected from such calculations.

Interactive Table 1: Predicted Geometric Parameters of 4-Chloro-3-methyl-2-butenenitrile Isomers from DFT Calculations

ParameterBond/AngleE-Isomer (Predicted)Z-Isomer (Predicted)
Bond Length (Å)C1-C21.481.48
C2-C31.341.34
C3-C41.511.51
C2-H1.081.08
C3-CH31.521.52
C4-Cl1.791.79
C1≡N1.161.16
Bond Angle (°)C1-C2-C3121.5118.9
C2-C3-C4124.3125.1
C2-C3-CH3115.5120.2
C3-C4-Cl110.8111.2

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for predicting its reactivity. The HOMO is likely to be localized on the C=C double bond, indicating its susceptibility to electrophilic attack, while the LUMO may be centered around the nitrile group and the C-Cl bond, suggesting sites for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Ab Initio Methods for Mechanistic Insights

While DFT is a workhorse for many applications, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, albeit at a higher computational cost. These methods are particularly valuable for studying reaction mechanisms involving 4-Chloro-3-methyl-2-butenenitrile.

For example, ab initio calculations can be employed to map the potential energy surface for reactions such as nucleophilic substitution at the carbon atom bearing the chlorine, or addition reactions across the C=C double bond. By locating transition states and calculating activation barriers, these methods can offer detailed mechanistic insights and predict the feasibility of different reaction pathways.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, including reaction dynamics in solution. For 4-Chloro-3-methyl-2-butenenitrile, MD simulations can be used to explore its interactions with solvent molecules and to model the dynamics of its reactions.

By combining quantum mechanics with molecular mechanics (QM/MM) in MD simulations, one can treat the reacting species with a high level of theory while the solvent is described by a more computationally efficient classical force field. This approach would allow for the study of solvent effects on reaction rates and mechanisms, providing a more realistic picture of the chemical processes in a condensed phase. For instance, the nucleophilic substitution of the chlorine atom can be simulated in different solvents to understand how the solvent polarity and hydrogen-bonding capabilities influence the reaction's energy profile.

Conformational Analysis and Stereochemical Prediction

The presence of a double bond in 4-Chloro-3-methyl-2-butenenitrile gives rise to E and Z isomers. Additionally, rotation around the single bonds allows for different conformations. Conformational analysis, typically performed using computational methods, is crucial for understanding the relative stabilities of these different spatial arrangements.

By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. Such studies are vital as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. For 4-Chloro-3-methyl-2-butenenitrile, the relative stabilities of the E and Z isomers, as well as the rotational conformers of the chloromethyl group, would be of primary interest.

Modeling of Catalytic Processes Involving 4-Chloro-3-methyl-2-butenenitrile

4-Chloro-3-methyl-2-butenenitrile can potentially participate in various catalytic reactions, such as cross-coupling reactions or hydrogenations. Computational modeling can play a significant role in understanding and optimizing these catalytic processes.

For instance, DFT calculations can be used to model the interaction of the nitrile with a metal catalyst. By studying the binding energies of different coordination modes and mapping the reaction profile for the catalytic cycle, researchers can gain insights into the catalyst's efficiency and selectivity. This can aid in the design of new and improved catalysts for transformations involving this and related molecules. Theoretical studies on the interaction of similar chlorinated compounds with transition metal surfaces have shown the importance of considering the influence of the halogen on the catalytic activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. In the context of 4-Chloro-3-methyl-2-butenenitrile, QSAR studies could be developed to predict its reactivity in various chemical reactions.

To build a QSAR model, a set of structurally related compounds with known reactivity data would be required. A variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a mathematical relationship between the descriptors and the observed reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-3-methyl-2-butenenitrile, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyanation reactions. For example, chlorination of 3-methyl-2-butenenitrile using reagents like SOCl₂ or PCl₃ under controlled conditions. Characterization involves NMR (¹H/¹³C) to confirm the α,β-unsaturated nitrile structure and chlorine substitution. IR spectroscopy verifies the C≡N stretch (~2200 cm⁻¹) and C-Cl bond (~550-850 cm⁻¹). Purity is assessed via GC-MS or HPLC with UV detection .

Q. What analytical techniques are recommended for quantifying 4-Chloro-3-methyl-2-butenenitrile in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is standard. GC-MS using a polar capillary column (e.g., DB-WAX) resolves volatile impurities. For trace analysis, LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity. Calibration curves using deuterated analogs (e.g., 4-Chloro-3-methyl-2-butenenitrile-d₃) improve accuracy .

Q. What safety precautions are critical when handling 4-Chloro-3-methyl-2-butenenitrile?

  • Methodological Answer : Use nitrile gloves, fume hoods, and eye protection due to its potential lachrymatory effects and toxicity. Store under inert atmosphere (N₂/Ar) at 2-8°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Acute exposure requires immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-Chloro-3-methyl-2-butenenitrile in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the β-carbon in the nitrile group is prone to nucleophilic attack, enabling [2+2] or Diels-Alder reactions. Comparing computed transition states with experimental kinetics (e.g., Arrhenius plots) validates mechanistic pathways .

Q. How do substituent effects influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Kinetic studies in buffered solutions (pH 1-13) reveal hydrolysis rates. Under acidic conditions, the nitrile hydrolyzes to carboxylic acid via intermediate amide formation. Base-catalyzed elimination of HCl forms conjugated dienes, monitored by UV-Vis spectroscopy (λ ~250 nm). Activation energy (Eₐ) is derived from Eyring plots using temperature-controlled NMR .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing chlorination vs. cyanation)?

  • Methodological Answer : Controlled experiments with isotopic labeling (e.g., ³⁶Cl tracer) differentiate competing pathways. For instance, in situ FTIR monitors intermediate formation (e.g., chlorinated vs. cyanated species). Solvent polarity (measured via Kamlet-Taft parameters) and catalyst screening (e.g., phase-transfer agents) optimize selectivity .

Q. How can 4-Chloro-3-methyl-2-butenenitrile serve as a precursor for heterocyclic compounds (e.g., pyridines or pyrroles)?

  • Methodological Answer : Reaction with hydrazine yields pyrazole derivatives via [3+2] cycloaddition. For pyrrole synthesis, Michael addition with enamines followed by intramolecular cyclization is effective. Reaction progress is tracked by TLC (silica gel, hexane/EtOAc) and products characterized via X-ray crystallography .

Q. What are the environmental implications of 4-Chloro-3-methyl-2-butenenitrile degradation products?

  • Methodological Answer : QSAR models predict ecotoxicity (e.g., LC₅₀ for aquatic organisms). Aerobic biodegradation studies in soil microcosms identify metabolites via LC-QTOF-MS. Hydroxylated and dechlorinated products are common, with persistence assessed via half-life (t₁/₂) under OECD 301 guidelines .

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